Product packaging for 6-Bromopyridazine-4-carboxylic acid(Cat. No.:CAS No. 1402665-33-1)

6-Bromopyridazine-4-carboxylic acid

Cat. No.: B1652207
CAS No.: 1402665-33-1
M. Wt: 202.99
InChI Key: SBSFKGPBPLTXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromopyridazine-4-carboxylic acid is a versatile brominated heterocyclic building block sought after in medicinal chemistry and organic synthesis. The bromine atom at the 6-position serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions , allowing for the introduction of diverse carbon-based substituents. Concurrently, the carboxylic acid functional group at the 4-position can be readily functionalized into amides, esters, and other derivatives, or coordinate with metal centers in the synthesis of metal-organic frameworks . This bifunctionality makes it a valuable precursor for constructing complex molecular architectures, particularly in the development of pharmaceutical candidates. Pyridine and pyridazine carboxylic acid derivatives are frequently investigated for their diverse biological activities and are commonly used in the synthesis of molecules with potential tuberculostatic properties or as inhibitors for specific enzymes . As a specialized synthon, it is instrumental in creating targeted compound libraries for drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, referring to the relevant Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN2O2 B1652207 6-Bromopyridazine-4-carboxylic acid CAS No. 1402665-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-1-3(5(9)10)2-7-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSFKGPBPLTXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293098
Record name 6-Bromo-4-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402665-33-1
Record name 6-Bromo-4-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402665-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 6 Bromopyridazine 4 Carboxylic Acid and Its Analogues

Direct Synthetic Routes to 6-Bromopyridazine-4-carboxylic Acid

Direct synthesis of this compound in a single step from simple precursors is not well-documented in the current literature. However, a plausible and efficient direct approach involves the oxidation of a pre-functionalized pyridazine (B1198779). A key potential starting material for such a route is 6-bromo-4-methylpyridazine.

A notable example from patent literature for a related compound, the synthesis of 6-chloropyridazine-3-carboxylic acid, involves the oxidation of 3-chloro-6-methylpyridazine (B130396) using a strong oxidizing agent like potassium permanganate (B83412) or potassium dichromate in sulfuric acid. google.com This suggests a similar strategy could be employed for the synthesis of this compound, as outlined in the following proposed reaction scheme:

Proposed Synthesis via Oxidation:

Generated code

Mechanistic Elucidation of Reaction Pathways and Intermediates

The mechanism for the oxidation of a methyl group on the pyridazine ring to a carboxylic acid using permanganate likely proceeds through a series of oxidative steps. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by the permanganate ion, leading to the formation of a benzyl-type radical intermediate. This radical is then further oxidized to an aldehyde. The aldehyde intermediate is subsequently oxidized to the corresponding carboxylic acid. The electron-withdrawing nature of the brominated pyridazine ring can influence the reactivity of the methyl group and the stability of the intermediates formed.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For a scalable synthesis, optimization of various reaction parameters is crucial. Key factors to consider include the choice of oxidizing agent, reaction temperature, concentration of reactants, and the solvent system.

ParameterOptionsConsiderations for Optimization
Oxidizing Agent KMnO4, K2Cr2O7, RuO4Strength of the oxidant, potential for over-oxidation, and ease of work-up.
Solvent Sulfuric acid, water, acetic acidSolubility of the starting material and intermediates, and compatibility with the oxidizing agent.
Temperature 0°C to refluxControlling the reaction rate and preventing decomposition of the product.
Reactant Ratio Stoichiometric or excess oxidantEnsuring complete conversion of the starting material while minimizing side reactions.

This table is a representation of potential optimization parameters and is not based on experimentally verified data for this specific reaction.

Achieving high yields and purity on a large scale would require careful control of these conditions to minimize the formation of byproducts.

Indirect Synthetic Pathways via Functional Group Transformations on Pyridazine Cores

Indirect routes to this compound offer greater flexibility and can be more readily developed from available starting materials. These pathways typically involve the construction of the pyridazine ring followed by the introduction or modification of the bromo and carboxylic acid functionalities.

Bromination Strategies for Substituted Pyridazine-4-carboxylic Acid Systems

The direct bromination of pyridazine-4-carboxylic acid to selectively obtain the 6-bromo isomer can be challenging due to the directing effects of the existing substituents. However, electrophilic bromination of a suitable pyridazine precursor could be a viable strategy. For instance, starting with a pyridazine-4-carboxylic acid derivative where the 6-position is activated towards electrophilic attack could facilitate the desired bromination.

Alternatively, a Sandmeyer-type reaction on a 6-aminopyridazine-4-carboxylic acid precursor offers a reliable method for the introduction of the bromine atom. mdpi.comresearchgate.net This two-step process involves the diazotization of the amino group followed by treatment with a copper(I) bromide salt.

Proposed Sandmeyer Reaction Sequence:

Diazotization: [6-Aminopyridazine-4-carboxylic acid] + NaNO2 + HBr → [6-Diazoniumbromidopyridazine-4-carboxylic acid]

Bromination: [6-Diazoniumbromidopyridazine-4-carboxylic acid] + CuBr → [this compound] + N2

Functional Group Interconversions within Pyridazine Derivatives

Another powerful indirect strategy involves the interconversion of functional groups on a pre-existing 6-bromopyridazine scaffold. A particularly promising approach is the hydrolysis of a nitrile group. The synthesis of 6-bromo-4-cyanopyridazine, followed by its hydrolysis, would yield the desired carboxylic acid. The synthesis of 4-cyanopyridine (B195900) itself is well-established and often involves the ammoxidation of 4-methylpyridine. chemicalbook.com A similar approach could potentially be adapted for a brominated analogue.

Proposed Synthesis via Nitrile Hydrolysis:

Synthesis of Nitrile: [Precursor] → [6-Bromo-4-cyanopyridazine]

Hydrolysis: [6-Bromo-4-cyanopyridazine] + H2O/H+ or OH- → [this compound]

The hydrolysis of the nitrile can be carried out under either acidic or basic conditions, with the choice of conditions depending on the stability of the bromo substituent to the reaction environment.

Methodological Innovations in Pyridazine Carboxylic Acid Synthesis

Recent advances in synthetic organic chemistry offer innovative approaches to the synthesis of pyridazine carboxylic acids. These include novel cyclization reactions and the use of advanced catalytic systems.

For instance, cycloaddition reactions represent a powerful tool for constructing the pyridazine ring system with pre-installed functional groups. organic-chemistry.org A [4+2] cycloaddition (Diels-Alder reaction) between a suitable diene and a dienophile carrying the precursors to the bromo and carboxyl functionalities could provide a convergent and efficient route.

Furthermore, modern cross-coupling reactions, while not directly producing the carboxylic acid, can be instrumental in building the carbon skeleton of the pyridazine precursor. Subsequent oxidation or other functional group manipulations would then lead to the final product. The development of catalysts that are tolerant to a wide range of functional groups is expanding the scope of these reactions for the synthesis of complex heterocyclic molecules.

Implementation of Enzymatic and Biocatalytic Approaches

The use of enzymes in organic synthesis provides a powerful tool for creating complex molecules with high degrees of selectivity under mild reaction conditions. nih.gov For a molecule such as this compound, biocatalysis can be envisioned for two key transformations: the selective introduction of the bromine atom onto the pyridazine core and the synthesis or modification of the carboxylic acid group.

While direct enzymatic synthesis of this compound is not extensively documented, the potential for such transformations can be inferred from studies on analogous systems. Flavin-dependent halogenases, for example, are known to perform highly regioselective halogenations on a variety of aromatic compounds. nih.gov These enzymes use benign inorganic halides, offering a greener alternative to traditional chemical halogenation methods which often lack control and use hazardous reagents. nih.gov Research has demonstrated the ability to engineer these enzymes to alter their substrate scope and regioselectivity. nih.gov For instance, tryptophan halogenases have been successfully used to halogenate non-native substrates like anthranilic acid, a key intermediate in pharmaceutical synthesis. nih.govrsc.org This suggests the feasibility of developing a biocatalyst for the specific bromination of a pyridazine-4-carboxylic acid precursor.

Enzyme TypeSubstrate ClassTransformationKey AdvantagesReference
Flavin-Dependent Halogenase (e.g., Tryptophan Halogenases)Aromatic Compounds (e.g., Tryptophan, Anthranilic Acid)Regioselective HalogenationHigh regioselectivity, use of benign inorganic halides, mild reaction conditions. nih.gov
Radical Halogenases (Fe/αKG-dependent)Amino Acids, AlkaloidsSite-selective C-H bond chlorinationPotential for engineering to target specific unactivated C-H bonds for halogenation. pnas.org

Furthermore, enzymes are widely used to modify carboxylic acid functionalities. Lipases, such as Novozym 435, have proven highly effective in catalyzing the esterification of various heteroaromatic carboxylic acids, including nicotinic acid derivatives (pyridine carboxylic acids). nih.gov These enzymatic processes operate under mild conditions and allow for high yields and catalyst recyclability, demonstrating a sustainable route for producing derivatives of heteroaromatic acids. nih.gov Such an approach could be readily applied to this compound to generate a diverse range of ester analogues.

EnzymeSubstrateReactionYieldConditionsReference
Novozym 435Nicotinic Acids and Benzyl AlcoholEsterificationUp to 99%50 °C, n-hexane, 48 h nih.gov

Exploration of Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, has emerged as a transformative technology in chemical synthesis. It offers superior control over reaction parameters, enhanced safety for hazardous reactions, and seamless scalability compared to traditional batch methods. rsc.org The synthesis of this compound and its analogues can benefit significantly from the application of continuous flow protocols for various key steps.

One critical transformation is the formation of the carboxylic acid group. Continuous-flow methods have been developed for the direct oxidation of alcohols, including heteroaromatic variants, to carboxylic acids. rsc.org For example, a system using a platinum catalyst and hydrogen peroxide in a flow reactor has demonstrated high efficiency and selectivity, with water as the only byproduct. rsc.org This method provides excellent control over reaction conditions, preventing the over-oxidation or side-reactions often encountered in batch processes. rsc.org

Another advanced flow technique involves the use of gas-liquid reactors for carboxylation reactions. Tube-in-tube membrane reactors allow for the efficient introduction of gaseous reagents like carbon dioxide (CO₂) into a liquid flow stream. durham.ac.uk This technology has been successfully applied to the synthesis of various carboxylic acids from organometallic precursors in a continuous manner, offering high yields and purity after a simple work-up. durham.ac.uk Such a setup could be adapted for the carboxylation of a 6-bromo-pyridazinyl organometallic intermediate.

Flow Chemistry TechniqueTransformationKey FeaturesPotential Application for Target SynthesisReference
Pt-catalyzed H₂O₂ OxidationHeteroaromatic Alcohol to Carboxylic AcidHigh yield (up to 98%), water as sole byproduct, excellent catalyst stability.Oxidation of (6-bromopyridazin-4-yl)methanol to the final acid. rsc.org
Tube-in-Tube Gas-Liquid ReactorCarboxylation using CO₂Efficient gas-liquid mass transfer, safe handling of gaseous reagents, scalable.Carboxylation of a 6-bromopyridazinyl intermediate. durham.ac.uknih.gov
Telescoped Multi-step SynthesisCarboxylic Acid to Functionalized Amides/EstersAvoids isolation of intermediates, reduces reaction times, improves overall yield.Conversion of the target acid to various derivatives in a single continuous process. nih.gov

The synthesis of the core pyridazine ring itself is also amenable to flow chemistry. Continuous flow reactors, including microwave-assisted systems, have been utilized for the synthesis of pyridines and other related heterocycles, demonstrating significant advantages in terms of reaction time and scalability. researchgate.netmdpi.com These established protocols for heterocycle formation could be adapted for the construction of the 6-bromopyridazine scaffold, integrating the synthesis of the core ring structure into a continuous manufacturing process for the final carboxylic acid product.

Chemical Reactivity and Transformative Chemistry of 6 Bromopyridazine 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of 6-Bromopyridazine-4-carboxylic acid is a key functional group that allows for a variety of chemical transformations, enabling the synthesis of diverse derivatives. These reactions are fundamental in modifying the compound's properties for various applications.

Esterification and Amidation Reactions for Derivatization

Esterification and amidation are common derivatization techniques for carboxylic acids. nih.govorganic-chemistry.org In the case of this compound, these reactions are crucial for creating new molecules with potentially altered biological or chemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a classic approach. masterorganicchemistry.comgoogle.com Alternatively, milder conditions can be employed using activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org These methods allow for the synthesis of a wide range of esters, from simple alkyl esters to more complex structures. The choice of alcohol and reaction conditions can be tailored to achieve the desired ester derivative.

Amidation: The formation of amides from this compound involves its reaction with an amine. This transformation is often facilitated by coupling agents that activate the carboxylic acid. Common coupling agents include carbodiimides (like DCC or EDC) often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate, which then readily reacts with the amine. nih.govucl.ac.uk Boron-based reagents have also emerged as effective catalysts for direct amidation, offering a green and efficient alternative. orgsyn.org These reactions are highly versatile, allowing for the introduction of a wide array of substituents through the choice of the amine, leading to the synthesis of a diverse library of amide derivatives.

Table 1: Examples of Esterification and Amidation Reactions

Reactant Reagent/Catalyst Product Type
This compound Alcohol/Acid Catalyst (e.g., H₂SO₄) Ester
This compound Alcohol/DCC/DMAP Ester
This compound Amine/EDC/HOBt Amide
This compound Amine/Boric Acid Amide

Decarboxylative Transformations and Product Analysis

Decarboxylation, the removal of the carboxyl group, from this compound can lead to the formation of 3-bromopyridazine. This transformation typically requires specific conditions, such as high temperatures or the use of a catalyst, to facilitate the loss of carbon dioxide. The resulting product, 3-bromopyridazine, can be analyzed using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure.

Salt Formation and Associated Solution Chemistry

As a carboxylic acid, this compound can react with bases to form salts. The pyridazine (B1198779) nitrogen atoms can also be protonated in the presence of a strong acid. The formation of these salts significantly alters the compound's physical properties, such as its solubility in various solvents. The solution chemistry of these salts, including their pKa values and behavior in different pH environments, is an important consideration for their application in various chemical and biological systems.

Transformations at the Bromine Substituent on the Pyridazine Ring

The bromine atom on the pyridazine ring is a versatile handle for introducing a wide range of functional groups through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing carboxylic acid group, makes the bromine atom susceptible to nucleophilic aromatic substitution (SNA) reactions. nih.govlibretexts.org In these reactions, a nucleophile displaces the bromide ion. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce new functional groups at this position. researchgate.net The reactivity can be influenced by the nature of the nucleophile and the reaction conditions, such as solvent and temperature. libretexts.orgrsc.org

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Product Type
R-NH₂ (Amine) 6-Amino-pyridazine-4-carboxylic acid derivative
R-O⁻ (Alkoxide) 6-Alkoxy-pyridazine-4-carboxylic acid derivative
R-S⁻ (Thiolate) 6-Thio-pyridazine-4-carboxylic acid derivative

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridazine with an organoboron reagent, typically a boronic acid or a boronate ester. nih.govorganic-chemistry.orgacs.org The presence of the carboxylic acid can sometimes interfere with the catalytic cycle, potentially requiring protection of the acid functionality or careful optimization of the reaction conditions, such as the choice of base and catalyst system. reddit.com This method is widely used to introduce aryl, heteroaryl, and vinyl groups. organic-chemistry.org

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of the bromopyridazine with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a significant drawback. wikipedia.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromopyridazine in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous in certain cases. wikipedia.orgorgsyn.org This reaction has a broad scope and is effective for forming various C-C bonds. organic-chemistry.orgresearchgate.net

Table 3: Comparison of Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst Key Features
Suzuki-Miyaura Organoboron (e.g., boronic acid) Palladium Mild conditions, commercially available reagents, but can be sensitive to the carboxylic acid group. organic-chemistry.orgreddit.com
Stille Organotin (organostannane) Palladium Tolerant of many functional groups, but tin reagents are toxic. wikipedia.org
Negishi Organozinc Palladium or Nickel High reactivity, broad scope. wikipedia.orgorganic-chemistry.org

Reductive Debromination and Hydrogenation Studies

The presence of a bromine atom and an aromatic pyridazine ring in this compound opens avenues for reductive transformations, including the removal of the bromine atom (dehalogenation) and the saturation of the heterocyclic ring (hydrogenation).

Reductive Debromination: The carbon-bromine bond in bromopyridazines can be cleaved under various reductive conditions. Catalytic hydrogenation is a common method for such transformations. For instance, the hydrogenation of bromopyridine derivatives using a palladium catalyst can lead to the removal of the bromine atom. researchgate.net The choice of catalyst and reaction conditions is crucial to achieve selective debromination without affecting other functional groups.

Hydrogenation of the Pyridazine Ring: The complete saturation of the pyridazine ring to a piperidazine derivative is a more challenging transformation due to the aromatic stability of the heterocycle. The hydrogenation of substituted pyridines, a related class of compounds, often requires robust catalysts and specific conditions. For example, platinum oxide (PtO2) has been used as a catalyst for the hydrogenation of substituted pyridines under hydrogen pressure in a protic solvent like glacial acetic acid. researchgate.net Similar methodologies could potentially be applied to this compound, although the conditions would need to be carefully optimized to control both debromination and ring reduction.

The selective hydrogenation of the pyridazine ring without debromination presents a significant synthetic challenge. The choice of catalyst is paramount; for example, rhodium catalysts have been shown to be effective in the hydrogenation of some pyridine (B92270) derivatives. researchgate.net The development of catalysts with high selectivity is an active area of research. nih.gov

Table 1: Potential Reductive Transformations of this compound and Analogous Reactions

TransformationReagents/Catalysts (Examples from related systems)Product TypeReference
Reductive DebrominationPd/C, H₂Pyridazine-4-carboxylic acid researchgate.net
Ring HydrogenationPtO₂, H₂, Acetic AcidPiperazine derivative researchgate.net
Selective HydrogenationRhodium catalystsPiperazine derivative (potentially with Br retained) researchgate.net

Reactivity of the Pyridazine Heterocycle

The pyridazine ring is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This electronic property is a key determinant of its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Additions to the Ring System

Electrophilic Additions: The pyridazine ring is generally resistant to electrophilic aromatic substitution. The electron-withdrawing effect of the two nitrogen atoms deactivates the ring towards attack by electrophiles. researchgate.netuoanbar.edu.iqgcwgandhinagar.com Furthermore, the nitrogen atoms themselves are basic and can react with acidic electrophilic reagents, leading to the formation of pyridazinium salts, which are even more deactivated. gcwgandhinagar.com Electrophilic substitution, if it occurs, typically requires harsh reaction conditions and the presence of activating groups on the ring. researchgate.netgcwgandhinagar.com For the pyridazine ring, theoretical studies suggest that the frontier orbitals (HOMOs) are not the π orbitals, which further explains the low reactivity towards electrophiles. researchgate.net

Nucleophilic Additions: In contrast to its inertness towards electrophiles, the electron-deficient pyridazine ring is susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This is a characteristic feature of many nitrogen-containing heterocycles. Nucleophilic aromatic substitution (SNAᵣ) can occur, where a nucleophile displaces a leaving group on the ring. In the case of this compound, the bromine atom can act as a leaving group. The reaction is facilitated by the ability of the pyridazine ring to stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, such as the nitrogen atoms in the pyridazine ring, accelerates nucleophilic aromatic substitution. masterorganicchemistry.com Such reactions are pivotal for the functionalization of the pyridazine core. mdpi.com

Table 2: General Reactivity of the Pyridazine Ring

Reaction TypeReactivityMechanistic FeatureReference
Electrophilic Aromatic SubstitutionLow / Requires harsh conditionsDeactivation by nitrogen atoms, non-aromatic HOMO researchgate.netuoanbar.edu.iqgcwgandhinagar.com
Nucleophilic Aromatic SubstitutionFavorableStabilization of Meisenheimer complex by electron-deficient ring wikipedia.orgmasterorganicchemistry.com

Ring-Opening and Ring-Closing Reactions for Novel Scaffolds

The pyridazine moiety can be a versatile precursor for the synthesis of more complex heterocyclic systems through ring-opening and ring-closing reactions. These transformations are valuable for creating novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

For instance, pyridazine derivatives can undergo ring transformations into other heterocyclic systems like pyrazoles. researchgate.net The specific reaction pathways are often dependent on the substituents present on the pyridazine ring and the reaction conditions employed. The carboxylic acid group in this compound can participate in intramolecular cyclization reactions to form fused ring systems. For example, treatment of certain 5-aroyl-4-pyridazinecarboxylic acid derivatives with ammonia (B1221849) or hydroxylamine (B1172632) can lead to the formation of pyrrolo[3,4-d]pyridazine derivatives. researchgate.net

Furthermore, pyridazine derivatives can be constructed through cyclization reactions of 1,4-dicarbonyl precursors with hydrazine. mdpi.com Conversely, the inherent reactivity of the pyridazine ring can be harnessed to construct fused polycyclic aromatic compounds. mdpi.com The synthesis of novel derivatives of pyridazine is an active area of research, with applications in various fields. liberty.edunih.govnih.gov

Chelation and Coordination Chemistry with Various Metal Ions

The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylic acid group in this compound provide excellent sites for coordination with metal ions. Such molecules can act as ligands, forming stable complexes with a variety of metals. nsu.ruuomustansiriyah.edu.iqyoutube.com

Studies on related pyridazine carboxylic acids have demonstrated their ability to act as bidentate ligands, coordinating to metal centers through one of the ring nitrogen atoms and a carboxylate oxygen atom. mdpi.combohrium.comresearchgate.net This chelation can lead to the formation of five-membered rings involving the metal ion, which is a thermodynamically favorable arrangement. The specific coordination mode can be influenced by the position of the carboxylic acid group on the pyridazine ring. For example, pyridazine-3-carboxylic acid readily forms chelate rings, while in some complexes of pyridazine-4-carboxylic acid, the carboxylate group may not directly participate in coordination. bohrium.com

The coordination of metal ions to pyridazine-based ligands can result in the formation of diverse structures, from simple mononuclear complexes to extended polymeric networks. mdpi.comtandfonline.com The nature of the metal ion and the reaction conditions play a crucial role in determining the final architecture of the coordination compound. The resulting metal complexes can exhibit interesting properties and have potential applications in catalysis and materials science. mdpi.comtandfonline.comresearchgate.netmdpi.com

Table 3: Coordination Behavior of Pyridazine Carboxylic Acids

Ligand TypeCoordination ModeMetal Ions (Examples)Resulting StructuresReference
Pyridazine-3-carboxylic acidBidentate (N,O-chelation)Ru(II), Ru(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II)Mononuclear and polymeric complexes mdpi.combohrium.comresearchgate.net
Pyridazine-4-carboxylic acidCan act as a monodentate or bridging ligandMn(II), Co(II), Ni(II), Cu(II), Zn(II)Varied, carboxylate may or may not coordinate bohrium.com

Strategic Applications of 6 Bromopyridazine 4 Carboxylic Acid in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Complex Molecular Architectures

The inherent reactivity of the C-Br bond and the carboxylic acid group, coupled with the electronic nature of the pyridazine (B1198779) ring, makes 6-Bromopyridazine-4-carboxylic acid an ideal starting material for the synthesis of intricate molecular structures.

Synthesis of Polysubstituted Pyridazine Derivatives

The bromine atom at the 6-position of the pyridazine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. wikipedia.orgsigmaaldrich.com This reactivity is fundamental to the synthesis of polysubstituted pyridazines, which are scaffolds of significant interest in medicinal chemistry. The carboxylic acid group can be converted to esters, amides, or other functional groups, further expanding the diversity of accessible derivatives.

Common cross-coupling reactions that can be employed include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. sigmaaldrich.com For instance, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 6-arylpyridazine-4-carboxylic acid, a structure prevalent in many biologically active compounds.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction Type Coupling Partner Catalyst/Conditions Product Type
Suzuki-MiyauraAryl/Heteroarylboronic AcidPd(PPh₃)₄, base6-Aryl/Heteroaryl-pyridazine-4-carboxylic acid
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, base6-Alkynylpyridazine-4-carboxylic acid
Buchwald-HartwigAminePd catalyst, ligand, base6-Aminopyridazine-4-carboxylic acid
HeckAlkenePd(OAc)₂, ligand, base6-Alkenylpyridazine-4-carboxylic acid
StilleOrganostannanePd(PPh₃)₄6-Alkyl/Aryl-pyridazine-4-carboxylic acid

Construction of Fused and Bridged Heterocyclic Systems

The bifunctional nature of this compound provides a pathway to construct more complex fused and bridged heterocyclic systems. The carboxylic acid can participate in cyclization reactions with appropriately positioned nucleophiles, while the bromine atom can be used as a handle for intramolecular cyclizations. nih.gov

For example, the carboxylic acid could be converted to an acyl azide, which upon Curtius rearrangement would yield an isocyanate. This intermediate could then undergo intramolecular cyclization. Alternatively, the bromine and a suitably introduced ortho-substituent on a coupled aryl group could participate in intramolecular cyclization reactions to form tricyclic systems. While specific examples starting from this compound are not prevalent in the literature, the fundamental reactivity of its functional groups supports its potential in constructing such complex scaffolds. chim.it

Precursor in the Development of Functional Materials

The unique electronic and structural features of the pyridazine ring system, combined with the versatile functional groups of this compound, make it a promising precursor for various functional materials.

Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group make this compound and its derivatives excellent candidates for ligands in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.orgrsc.org The geometry and electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the pyridazine ring.

The synthesis of MOFs using pyridazine-dicarboxylic acids has been reported, demonstrating the ability of the pyridazine nucleus to coordinate with metal ions to form stable, porous frameworks. nih.gov These materials have potential applications in gas storage, separation, and catalysis. The bromine atom on this compound offers a site for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.

Table 2: Potential MOF Precursors from this compound

Ligand Precursor Potential Metal Ions Resulting Framework Type
This compoundZn(II), Cu(II), Cd(II)2D or 3D Coordination Polymer
6-Arylpyridazine-4-carboxylic acidLanthanides (e.g., Tb, Dy)Luminescent MOF nih.gov
6-(4-pyridyl)pyridazine-4-carboxylic acidVarious transition metalsInterpenetrated Framework

Components in Polymer and Advanced Material Science Research

The reactivity of this compound allows for its incorporation into various polymer backbones. For instance, the carboxylic acid can be used in polycondensation reactions to form polyesters or polyamides. The bromine atom can serve as a site for grafting other polymer chains or for post-polymerization modifications.

The pyridazine moiety itself can impart desirable properties to the resulting polymer, such as thermal stability, specific electronic characteristics, and the ability to chelate metal ions. While direct reports on the use of this compound in polymer science are limited, the principles of polymer chemistry suggest its potential utility in creating functional polymers for applications in electronics, sensing, and catalysis.

Contributions to Method Development in Synthetic Organic Chemistry

The unique electronic and steric environment of this compound can be exploited in the development of novel synthetic methodologies. The presence of two nitrogen atoms in the pyridazine ring influences the reactivity of the adjacent C-Br bond, potentially leading to different outcomes compared to simple bromobenzenes in cross-coupling reactions.

Furthermore, the carboxylic acid group can direct reactions to specific positions on the ring or can be used as a handle for decarboxylative functionalization. nih.govnih.gov Visible-light-induced decarboxylative cross-couplings have emerged as a powerful tool in organic synthesis, and this compound could serve as a substrate in the development of new reactions of this type. nih.gov The development of efficient methods for the selective functionalization of such highly substituted heterocycles is an ongoing area of research with significant implications for drug discovery and materials science.

Substrate for Exploring Novel Reaction Methodologies

There is a scarcity of published research that explicitly details the use of this compound as a primary substrate for the development of new synthetic methods. General synthetic strategies for pyridazine derivatives often involve the functionalization of a pre-existing pyridazine core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to introduce new carbon-carbon bonds onto halogenated pyridazine rings. However, specific examples and detailed studies of such reactions using this compound, which would be crucial for establishing it as a versatile substrate for novel methodologies, are not prominently featured in the reviewed literature.

The exploration of novel reaction methodologies often involves subjecting a substrate to a variety of conditions, including different catalysts, ligands, and reaction partners, to discover new transformations. The absence of such detailed studies for this compound in the public domain suggests that its role as a foundational molecule for methodological innovation is not yet extensively documented.

Probing Reaction Mechanisms and Stereoselectivity in Heterocyclic Transformations

Similarly, a comprehensive search did not uncover specific studies where this compound was utilized as a probe to elucidate reaction mechanisms or to investigate stereoselectivity in heterocyclic transformations. Mechanistic studies often rely on the careful design of substrates to track the flow of electrons, identify key intermediates, and understand the factors controlling the three-dimensional arrangement of atoms in the product.

While the pyridazine ring itself, with its adjacent nitrogen atoms, presents an interesting electronic and steric environment that could influence reaction pathways and stereochemical outcomes, specific research leveraging the 6-bromo and 4-carboxylic acid functionalities of this particular molecule for such mechanistic or stereoselective investigations is not apparent in the available literature. Studies on related pyridazine or pyridine (B92270) derivatives exist, but direct extrapolation of these findings to this compound without specific experimental evidence would be speculative.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Elucidation of Molecular Structure via High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to confirming the identity and purity of a synthesized compound and to elucidating its precise molecular architecture.

NMR spectroscopy, including ¹H and ¹³C NMR, would be essential for determining the chemical environment of the hydrogen and carbon atoms within the 6-Bromopyridazine-4-carboxylic acid molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the two protons on the pyridazine (B1198779) ring and the acidic proton of the carboxylic acid group. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and the connectivity of the protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the chemical shifts of the five carbon atoms in the molecule: four in the pyridazine ring and one in the carboxyl group. These shifts are indicative of the carbon hybridization and the influence of neighboring electronegative atoms like bromine and nitrogen.

Interactive Data Table: Expected NMR Data

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity Notes
¹H (ring)7.5 - 9.0Doublet, DoubletThe exact positions would depend on the specific electronic effects of the bromine and carboxylic acid substituents.
¹H (acid)> 10Singlet (broad)The chemical shift of the carboxylic acid proton is often broad and can vary with solvent and concentration.
¹³C (ring)120 - 160-The carbon attached to the bromine would likely be shifted downfield.
¹³C (C=O)160 - 185-Typical range for a carboxylic acid carbonyl carbon.
Note: This table represents expected values based on general principles of NMR spectroscopy for similar structures. Actual experimental data for this compound is not available.

HRMS is a powerful tool for determining the exact mass of a molecule and, consequently, its elemental formula. The fragmentation pattern observed in the mass spectrum provides valuable clues about the compound's structure.

Interactive Data Table: Expected HRMS Fragmentation Data

Fragment Ion (m/z) Possible Identity Significance
[M]+, [M+2]+C₅H₃BrN₂O₂The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
[M-OH]+C₅H₂BrN₂OLoss of the hydroxyl group from the carboxylic acid.
[M-COOH]+C₄H₂BrN₂Decarboxylation is a common fragmentation pathway for carboxylic acids.
Note: This table illustrates potential fragmentation pathways. Actual HRMS data for this compound is required for confirmation.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N and C=N stretching vibrations of the pyridazine ring, and the C-Br stretch.

Interactive Data Table: Expected Vibrational Spectroscopy Data

Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy Notes
O-H (acid)2500-3300 (broad)IRThe broadness is due to hydrogen bonding.
C=O (carbonyl)1700-1750IR, RamanThe exact position can be influenced by conjugation and hydrogen bonding.
C=N, C=C (ring)1400-1600IR, RamanAromatic and heteroaromatic ring stretching vibrations.
C-Br500-650IR, RamanCharacteristic stretching frequency for a carbon-bromine bond.
Note: The presented data are general ranges. Specific experimental spectra for this compound are needed for accurate assignments.

Solid-State Structural Investigations

The arrangement of molecules in the solid state provides insights into intermolecular forces and physical properties.

The crystal structure would also elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. It is expected that hydrogen bonding involving the carboxylic acid group would be a dominant interaction, potentially leading to the formation of dimers or extended chains. Other interactions, such as halogen bonding involving the bromine atom and π-π stacking between the pyridazine rings, could also play a significant role in the crystal packing.

Future Research Directions and Academic Perspectives on 6 Bromopyridazine 4 Carboxylic Acid

Emerging Synthetic Strategies for Novel Pyridazine (B1198779) Scaffolds

The functional duality of 6-Bromopyridazine-4-carboxylic acid is the cornerstone of its synthetic potential. Future research is poised to exploit the distinct reactivity of the bromo and carboxylic acid moieties to construct complex molecular architectures. Emerging strategies will likely focus on selective and orthogonal functionalization, where each reactive site can be addressed independently to build molecular diversity.

One of the most promising avenues is the use of the bromine atom as a handle for transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring makes the C6-position susceptible to a variety of coupling methodologies. Future work will likely involve the extensive application of reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings to introduce a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups. These reactions would transform the simple starting material into a library of complex pyridazine derivatives.

Concurrently, the carboxylic acid group offers a gateway to another set of transformations. Standard derivatization into amides, esters, and acid chlorides is expected, but more advanced strategies are on the horizon. A particularly exciting future direction is the application of decarboxylative cross-coupling. researchgate.netprinceton.edu This strategy uses the carboxylic acid as a traceless directing group or a precursor to an organometallic species, enabling the formation of a new carbon-carbon or carbon-heteroatom bond at the C4-position with the extrusion of carbon dioxide. researchgate.net This approach could provide a novel route to 4-substituted pyridazines, which are otherwise challenging to synthesize.

The combination of these strategies could lead to the development of fused pyridazine systems. For instance, a cross-coupling reaction at the C6-position could introduce a group capable of undergoing a subsequent intramolecular cyclization with the carboxylic acid at C4, leading to novel polycyclic heteroaromatic scaffolds. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Reactive SiteReaction TypePotential Reagents/CatalystsResulting Structure
C6-BromoSuzuki-Miyaura CouplingAryl/Alkyl Boronic Acids, Pd Catalyst6-Aryl/Alkyl-pyridazine-4-carboxylic acid
C6-BromoSonogashira CouplingTerminal Alkynes, Pd/Cu Catalysts6-Alkynyl-pyridazine-4-carboxylic acid
C6-BromoBuchwald-Hartwig AminationAmines, Pd Catalyst6-Amino-pyridazine-4-carboxylic acid
C4-Carboxylic AcidAmide CouplingAmines, Coupling Agents (e.g., HATU)6-Bromopyridazine-4-carboxamide
C4-Carboxylic AcidDecarboxylative CouplingAryl Halides, Pd/Cu or Photoredox Catalysts6-Bromo-4-arylpyridazine

Advanced Catalyst Design for Highly Selective Transformations Involving this compound

The successful implementation of the synthetic strategies outlined above hinges on the development of advanced and highly selective catalysts. The inherent electronic properties of the this compound scaffold present specific challenges and opportunities for catalyst design.

For cross-coupling reactions at the C6-position, the key challenge is the potential for catalyst inhibition by the pyridazinic nitrogen atoms. Future research will focus on designing palladium catalysts with specialized ligands, such as bulky, electron-rich phosphines (e.g., Buchwald or Fuphos ligands) or N-heterocyclic carbenes (NHCs), that can promote efficient oxidative addition and reductive elimination while resisting deactivation. The goal is to create catalytic systems that are robust enough to function effectively on electron-deficient N-heterocycles.

A significant area of future catalyst development will be in the realm of decarboxylative couplings. While the concept is established, its application to pyridazine carboxylic acids is not yet widespread. Research will likely explore dual-catalyst systems, for example combining palladium and copper or silver, to facilitate the decarboxylation and subsequent bond formation. google.com More recently, metallaphotoredox catalysis has emerged as a powerful tool for decarboxylative functionalization under mild conditions. princeton.edu Designing new photocatalysts (e.g., iridium or ruthenium complexes) that can efficiently engage with pyridazine carboxylic acids upon photoexcitation will be a major focus, potentially enabling transformations that are inaccessible through traditional thermal methods.

Furthermore, developing catalysts for the regioselective functionalization of the pyridazine C-H bonds is another forward-looking perspective. While the bromine provides a defined reaction site, direct C-H activation at other positions (e.g., C3 or C5) would offer a more atom-economical route to polysubstituted pyridazines. This would require catalysts, likely based on rhodium, ruthenium, or iridium, capable of discerning between the different C-H bonds on the ring, possibly directed by the existing carboxylic acid group.

Explorations in Non-Traditional Applications and Interdisciplinary Chemical Research

Beyond its role in medicinal chemistry, future research will explore the application of this compound and its derivatives in non-traditional fields, fostering interdisciplinary collaboration.

Agrochemicals: The pyridazine core is present in several commercial agrochemicals. researchgate.netresearchgate.netlifechemicals.com Pyridine (B92270) carboxylic acids are also a known class of herbicides that act as synthetic auxins. vt.eduvt.edu This intersection suggests a strong potential for developing new agrochemicals from the this compound scaffold. The bromo and carboxylate functionalities provide ideal anchor points for synthesizing and screening libraries of compounds for herbicidal, fungicidal, or insecticidal activity. Future research could involve creating derivatives that mimic natural plant hormones or inhibit key enzymes in pests and weeds.

Materials Science: N-heterocyclic compounds are widely used as ligands for creating functional metal-organic frameworks (MOFs), coordination polymers, and organometallic complexes with interesting electronic and photophysical properties. lifechemicals.com The pyridazine moiety in this compound can act as a bidentate or monodentate ligand for metal centers. The carboxylic acid can also participate in coordination or be used to anchor the molecule to surfaces. By modifying the C6-position through cross-coupling, researchers can tune the steric and electronic properties of the resulting ligands, leading to new materials for gas storage, catalysis, or sensing applications.

Functional Dyes and Probes: The extended π-systems that can be created via Sonogashira or Suzuki coupling at the C6-position could lead to the development of novel fluorescent dyes. The pyridazine and carboxylic acid groups could modulate the photophysical properties, such as Stokes shift and quantum yield, and provide handles for conjugation to biomolecules, making them potential candidates for biological imaging probes.

Table 2: Potential Interdisciplinary Research Directions

FieldApplicationRationaleKey Functional Groups
AgrochemicalsHerbicides, FungicidesPyridazine is a known agrochemical scaffold; Pyridine carboxylic acids can act as auxins. researchgate.netvt.eduPyridazine ring, Carboxylic acid
Materials ScienceMOF Ligands, Coordination PolymersN-heterocycles are excellent ligands for metal ions. lifechemicals.comPyridazine N-atoms, Carboxylic acid O-atoms
Chemical BiologyFluorescent ProbesExtended aromatic systems via cross-coupling can be fluorescent.Tunable aryl/alkynyl groups at C6

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromopyridazine-4-carboxylic acid with high purity?

  • Methodological Answer : The compound can be synthesized via condensation of halogenated pyridazine precursors with carbonyl-containing reagents, followed by bromination at the 6-position. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce the bromine substituent selectively . Post-synthesis purification typically involves recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity (>95%) is validated via HPLC with UV detection at 254 nm .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl3_3 confirm substituent positions (e.g., bromine at C6, carboxylic acid at C4).
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 217.0 for C5_5H3_3BrN2_2O2_2) .
  • Elemental Analysis : Quantifies C, H, N, and Br content to confirm stoichiometry (±0.3% tolerance) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at -20°C in amber vials. Degradation is monitored via periodic TLC or HPLC; decomposition products (e.g., debrominated pyridazine derivatives) appear as secondary peaks .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine at C6 activates the pyridazine ring for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). Comparative studies with non-brominated analogs show enhanced electrophilicity at C6, confirmed via DFT calculations (e.g., lowered LUMO energy at the brominated site) . Kinetic experiments under varying Pd catalyst loads (0.5–5 mol%) quantify reaction efficiency .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity or trace impurities. Systematic reproducibility studies include:
  • Controlled Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 2–12).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., residual starting materials from synthesis) .
  • Reaction Replication : Compare results under inert vs. ambient conditions to rule out oxidative debromination .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Simulations : Model interactions with target enzymes (e.g., kinase ATP-binding pockets) using AutoDock Vina.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC50_{50} values from in vitro assays .
  • Metabolic Stability Prediction : Use SwissADME to assess cytochrome P450 interactions and half-life .

Q. How to design a mechanistic study for the acid-catalyzed decarboxylation of this compound?

  • Methodological Answer :
  • Kinetic Isotope Effect (KIE) Analysis : Compare kHk_{\text{H}}/kDk_{\text{D}} in H2_2O vs. D2_2O to identify rate-determining steps.
  • In Situ FTIR Monitoring : Track CO2_2 release (2340 cm1^{-1} peak) under varying temperatures (25–80°C) .
  • Intermediate Trapping : Use radical scavengers (e.g., TEMPO) to detect transient species during decarboxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromopyridazine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromopyridazine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.